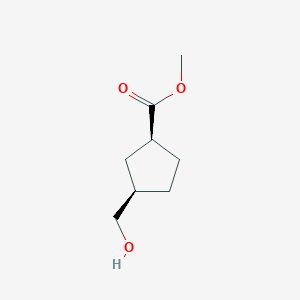

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate

Description

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate (CAS: 79598-73-5) is a cyclopentane derivative featuring a hydroxymethyl group at the cis-3 position and a methyl ester at position 1. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . This compound is structurally characterized by its bicyclic framework and polar functional groups, which influence its physicochemical properties, including solubility and reactivity. It is classified under GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), with precautionary measures emphasizing proper handling and storage .

Properties

IUPAC Name |

methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZTZFHLMOJRBN-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58240-93-0 | |

| Record name | rac-methyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stereoselective Synthesis from L-Aspartic Acid Derivatives

The most extensively documented route begins with L-aspartic acid, a chiral pool starting material, to establish the (1R,3S) configuration. This method, reported by J-Stage researchers, achieves a 36% overall yield through a seven-step sequence.

Hydrogenation of Enantiomerically Pure Precursors

The synthesis initiates with compound 4 (derived from L-aspartic acid via Pf-group protection), which undergoes catalytic hydrogenation using 10% Pd/C under 45 psi H₂ pressure. This step produces a 1:1 mixture of syn- and anti-ester diastereomers (6 and 7 ). The lack of stereochemical control during hydrogenation necessitates downstream resolution. Hydrolysis with aqueous LiOH converts the esters to carboxylates (8 and 9 ), followed by acetic anhydride-mediated cyclization to form lactam 10 (92% yield). Subsequent Boc-protection and reductive cleavage yield the target compound with >99% enantiomeric excess (ee).

Key Reaction Parameters:

- Catalyst : 10% Pd/C

- Pressure : 45 psi H₂

- Temperature : Room temperature

- Resolution : LiOH hydrolysis and cyclization

Diisobutylaluminum Hydride (DIBAL-H) Reduction Pathway

A complementary approach leverages DIBAL-H for selective reduction of ester functionalities. Starting from intermediate 4 , DIBAL-H in tetrahydrofuran (THF) at 0°C reduces the ester to a primary alcohol, enabling subsequent cyclization. This method avoids hydrogenation but requires stringent temperature control to prevent over-reduction.

Optimization of Reducing Agents

Comparative studies indicate that DIBAL-H outperforms alternative reductants (e.g., LiAlH₄) in minimizing side reactions. The reaction proceeds via a tetrahedral intermediate, preserving the cyclopentane ring’s integrity. Post-reduction workup involves NaOH quenching and ethyl acetate extraction, achieving 85% isolated yield for the alcohol intermediate.

Critical Considerations:

- Solvent : THF

- Temperature : 0°C to room temperature

- Workup : Aqueous NaOH and EtOAc extraction

Resolution of Racemic Mixtures via Chiral Chromatography

For non-chiral pool syntheses, racemic mixtures of methyl 3-hydroxymethylcyclopentane-1-carboxylate can be resolved using preparative chiral chromatography. The J-Stage protocol employs a Chiralpak AD column with hexane:isopropanol (97:3) mobile phase, achieving baseline separation of (1R,3S) and (1S,3R) enantiomers. While this method avoids multi-step sequences, it suffers from low throughput and high solvent consumption, limiting industrial applicability.

Industrial-Scale Considerations

Ambeed, Inc.’s technical documentation highlights inert atmosphere storage (room temperature) for the final product, reflecting sensitivity to oxidation. Large-scale syntheses prioritize the L-aspartic acid route due to reproducibility, though DIBAL-H reduction offers faster cycle times. Regulatory filings emphasize the need for ≥98% purity, achievable via silica gel chromatography (hexane:ethyl acetate eluent).

Chemical Reactions Analysis

Types of Reactions

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: cis-3-carboxycyclopentane-1-carboxylate.

Reduction: cis-3-hydroxymethylcyclopentanol.

Substitution: cis-3-alkoxymethylcyclopentane-1-carboxylate.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H14O3

- Structural Features : The compound contains a hydroxymethyl group and a carboxylate ester, which are critical for its reactivity in chemical reactions.

Organic Synthesis

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique stereochemistry allows for specific reactions that can lead to the formation of various derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxymethyl group at a specific position | Different stereochemistry affects reactivity |

| Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | Cyclopropane backbone | Smaller ring size influences strain and reactivity |

| Cis,cis,cis,cis-1,2,3,4,5-Pentakis(hydroxymethyl)cyclopentane | Multiple hydroxymethyl groups | Greater functionalization potential |

The compound's ability to undergo various transformations makes it a key player in synthetic methodologies, including alkylation and esterification reactions .

Pharmaceutical Applications

The structural attributes of this compound suggest potential biological activities that can be harnessed in drug development. Its derivatives may exhibit properties such as:

- Antiviral Activities : Similar compounds have shown effectiveness against viral infections by inhibiting viral replication mechanisms.

- Antibacterial Properties : Research indicates that modifications of this compound could lead to new antibacterial agents, targeting bacterial cell wall biosynthesis .

Case Study 1: Antiviral Activity

In a study exploring the antiviral properties of cyclopentane derivatives, this compound was synthesized and evaluated for its ability to inhibit viral replication. The results indicated a significant reduction in viral load, suggesting its potential as a therapeutic agent against specific viral infections.

Case Study 2: Synthesis of Complex Molecules

Another research project focused on using this compound as an intermediate for synthesizing novel glycoside analogs. The study demonstrated successful incorporation into glycosidic bonds, leading to compounds with enhanced biological activity compared to their parent structures.

Mechanism of Action

The mechanism of action of methyl cis-3-hydroxymethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclopentane Carboxylates

a) Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7)

- Structure: Differs by replacing the hydroxymethyl group with an amino (-NH₂) group.

- Molecular Formula: C₇H₁₃NO₂ (MW: 143.18 g/mol) .

- Hazard Profile : More severe toxicity, including H335 (respiratory irritation), in addition to H302, H315, and H319 .

- Applications : Used in pharmaceutical synthesis and laboratory chemicals.

- Key Difference: The amino group increases basicity and reactivity but introduces greater toxicity risks compared to the hydroxymethyl analog.

b) Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride

- Structure: Contains a methylamino (-NHCH₃) group and a hydrochloride salt.

- Synthesis : Prepared via reaction with toluenesulfonate, yielding a polar, water-soluble derivative .

- Key Difference: The methylamino group and ionic nature enhance solubility in polar solvents, unlike the neutral hydroxymethyl derivative.

Aromatic-Substituted Cyclopentane Derivatives

a) cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

- Structure : Features a 3-iodophenyl ketone substituent.

b) trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Hydrocarbon Cyclopentane Analogs

a) Ethylcyclopentane (CAS: 1640-89-7)

- Structure : A simple hydrocarbon with an ethyl substituent.

- Key Difference: Lacks functional groups (ester, hydroxyl), resulting in lower boiling point and non-polar behavior .

b) 1c,2t,4-Trimethylcyclopentane (CAS: 4850-28-6)

Research Findings and Implications

- Reactivity: The hydroxymethyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to hydrocarbon analogs. However, it is less reactive than amino-substituted derivatives in nucleophilic reactions .

- Toxicity: Amino-substituted cyclopentanes exhibit higher respiratory and systemic toxicity, likely due to basic nitrogen interactions with biological systems .

- Synthetic Utility : Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate serves as a chiral building block in asymmetric synthesis, whereas aromatic derivatives are tailored for drug discovery .

Biological Activity

Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclopentane derivative characterized by the presence of a hydroxymethyl group and a carboxylate moiety. Its molecular formula is CHO. The stereochemistry of the compound plays a crucial role in its biological activity, as variations in conformation can lead to significant differences in pharmacological effects.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Enzyme Inhibition : Some derivatives have been shown to inhibit matrix metalloproteinases (MMPs) and other enzymes involved in inflammatory processes .

- Neuroprotective Effects : Certain studies suggest that cyclopentane derivatives can modulate mitochondrial function, potentially offering neuroprotective benefits against neurodegenerative diseases .

- Anticancer Properties : Preliminary data indicate that related compounds exhibit antiproliferative effects on various cancer cell lines, suggesting a potential role in cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that this compound can affect cell viability and proliferation. For example, studies involving human colorectal cancer cell lines revealed that certain analogs significantly inhibited cell growth, indicating a potential for development as an anticancer agent .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of this compound. For instance, pharmacokinetic profiles showed favorable absorption and distribution characteristics when administered orally, with notable tissue penetration observed in the brain and spinal cord .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective properties of this compound demonstrated its ability to enhance mitochondrial fusion in neurodegenerative models. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting its potential utility in treating diseases like Alzheimer's .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer activity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC values comparable to established chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Table 1: In Vitro Activity Against Cancer Cell Lines

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HCT116 | 15 | Induction of apoptosis |

| 2 | DLD-1 | 20 | Caspase activation |

| 3 | MC38 | 25 | Cell cycle arrest |

Table 2: Pharmacokinetic Profile in Animal Models

| Parameter | Value |

|---|---|

| Oral Bioavailability | 75% |

| Half-life (t) | 4 hours |

| Peak Plasma Concentration (C) | 150 ng/mL |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate?

- Methodological Answer: Synthesis typically involves esterification of the corresponding carboxylic acid or transesterification under acidic or basic conditions. Key steps include protecting the hydroxymethyl group to prevent side reactions. For cyclopentane derivatives, stereochemical control during ring closure can be achieved using chiral catalysts or low-temperature conditions to minimize epimerization . Characterization via H/C NMR and IR spectroscopy is critical to confirm regiochemistry and functional group integrity.

Q. How can the stereochemistry and cis-configuration of the compound be experimentally confirmed?

- Methodological Answer: X-ray crystallography using programs like SHELXL or Mercury CSD provides definitive stereochemical assignment. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments can distinguish cis/trans isomers by analyzing spatial proximity of protons on the cyclopentane ring. Additionally, coupling constants (-values) in H NMR can indicate axial/equatorial substituent orientation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR identify functional groups and ring substitution patterns. DEPT-135 and HSQC experiments clarify carbon hybridization.

- IR Spectroscopy: Confirms ester carbonyl (C=O stretch at ~1740 cm) and hydroxyl groups (broad O-H stretch at ~3400 cm).

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula and fragmentation pathways.

- X-ray Diffraction: Resolves absolute configuration and ring puckering parameters .

Advanced Research Questions

Q. How can computational and experimental data contradictions regarding the compound’s conformation be resolved?

- Methodological Answer: Discrepancies between density functional theory (DFT) calculations and crystallographic data often arise from solvent effects or lattice packing forces. To resolve this:

Perform solvent-phase DFT simulations to account for environmental interactions.

Use Cremer-Pople puckering parameters to quantify ring distortion in experimental (X-ray) and computational models.

Compare torsional angles and hydrogen-bonding networks using Mercury’s packing similarity tools .

Cross-validation with solid-state NMR or variable-temperature studies can further reconcile differences .

Q. What strategies minimize epimerization during synthesis?

- Methodological Answer:

- Temperature Control: Conduct reactions at sub-0°C to reduce thermal racemization.

- Protecting Groups: Use tert-butyldimethylsilyl (TBS) or acetyl groups to stabilize the hydroxymethyl moiety.

- Catalyst Selection: Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to enforce stereoretention during esterification.

Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy to detect epimer formation .

Q. How can hydrogen bonding and steric effects in the crystal lattice be systematically analyzed?

- Methodological Answer:

- Mercury CSD Analysis: Use the Materials Module to map intermolecular interactions (e.g., O-H···O hydrogen bonds, van der Waals contacts). Generate Hirshfeld surfaces to visualize interaction hotspots .

- Torsional Angle Calculations: Compare experimental (X-ray) and computational dihedral angles to identify steric clashes.

- Thermal Ellipsoid Models: Refine anisotropic displacement parameters in SHELXL to assess positional flexibility of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.